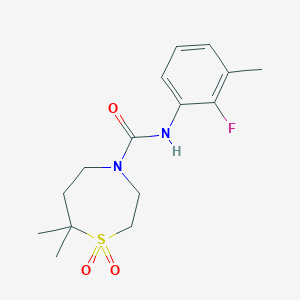![molecular formula C14H13F3N2O3S B7680118 6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7680118.png)
6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide (also known as TAK-659) is a chemical compound belonging to the class of pyridine sulfonamides. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK and ITK, which are key regulators of B-cell and T-cell signaling pathways, respectively. By inhibiting these kinases, TAK-659 can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 has potent anti-tumor activity against various cancer cell lines, including lymphoma, leukemia, and solid tumors. It has also been found to have immunosuppressive effects, which can be beneficial in the treatment of autoimmune disorders. Additionally, TAK-659 has been shown to have good pharmacokinetic properties and can be administered orally, making it a promising drug candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its high potency and selectivity against BTK and ITK, which makes it a promising drug candidate for the treatment of various diseases. However, one limitation of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several potential future directions for the development of TAK-659. One possible direction is the combination of TAK-659 with other drugs to enhance its therapeutic efficacy. Another direction is the evaluation of TAK-659 in clinical trials for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the pyridine ring, introduction of the sulfonamide group, and the trifluoromethyl group. The final product is obtained in high yield and purity through careful purification and characterization.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play a crucial role in the regulation of immune responses and are often dysregulated in various diseases, including cancer and autoimmune disorders.
Propriétés
IUPAC Name |
6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19(8-9-5-11(15)14(17)12(16)6-9)23(20,21)10-3-4-13(22-2)18-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYNNWAHQFJAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C(=C1)F)F)F)S(=O)(=O)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7680045.png)
![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)

![2-[2-(3,4-Difluorophenyl)ethyl]pyridazin-3-one](/img/structure/B7680058.png)
![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)



![N-[(3-chloro-4-methylphenyl)methyl]-1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine](/img/structure/B7680088.png)
![3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7680096.png)
![2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol](/img/structure/B7680098.png)
![1-Ethyl-5-[[1-(4-methoxy-2-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-triazole](/img/structure/B7680100.png)
![5-Bromo-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B7680105.png)